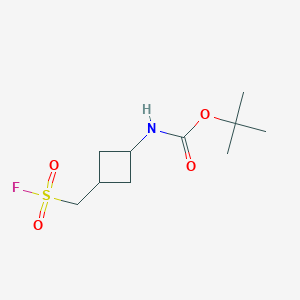
tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group attached to a cyclobutyl ring, which is further functionalized with a fluorosulfonylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Fluorosulfonylmethyl Group: This step involves the functionalization of the cyclobutyl ring with a fluorosulfonylmethyl group. This can be achieved using reagents such as fluorosulfonyl chloride in the presence of a base.
Attachment of the tert-Butyl Carbamate Group: The final step involves the introduction of the tert-butyl carbamate group. This can be done using tert-butyl chloroformate and an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorosulfonylmethyl group.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include sulfonic acids or sulfonates.
Reduction: The major product would be the corresponding amine.
Substitution: Depending on the nucleophile, products can vary widely, including substituted carbamates or sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive fluorosulfonyl group.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may offer novel interactions with biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate exerts its effects involves its reactive functional groups. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Lacks the cyclobutyl and fluorosulfonylmethyl groups.
Cyclobutyl carbamate: Does not have the tert-butyl or fluorosulfonylmethyl groups.
Fluorosulfonylmethyl cyclobutane: Lacks the carbamate group.
Uniqueness
tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate is unique due to the combination of its functional groups. The presence of both a reactive fluorosulfonyl group and a protective tert-butyl carbamate group allows for versatile applications in various fields.
This compound’s distinct structure and reactivity profile make it a valuable tool in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H18FNO4S |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(fluorosulfonylmethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-8-4-7(5-8)6-17(11,14)15/h7-8H,4-6H2,1-3H3,(H,12,13) |
Clave InChI |
XWHAVXZUOOPPHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(C1)CS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Cyclohexylmethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12950629.png)
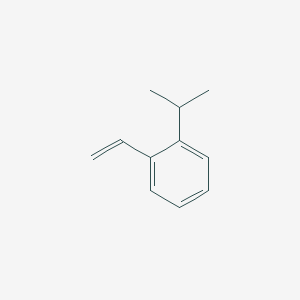
![3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B12950640.png)
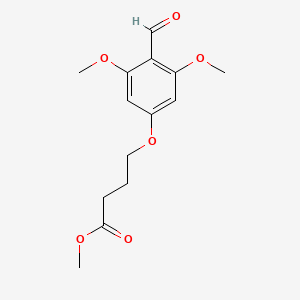



![(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B12950672.png)
![2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one](/img/structure/B12950678.png)
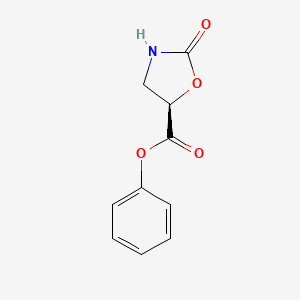
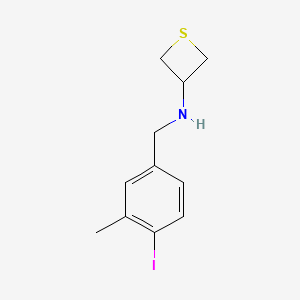
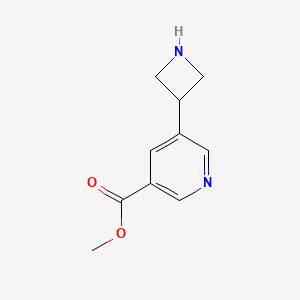
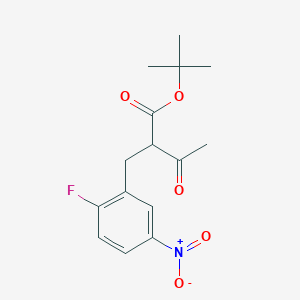
![7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one](/img/structure/B12950699.png)
